molecular formula C16H14N4O2 B5508112 N'~1~,N'~2~-dibenzylideneethanedihydrazide

N'~1~,N'~2~-dibenzylideneethanedihydrazide

Cat. No. B5508112
M. Wt: 294.31 g/mol
InChI Key: GTIBACHAUHDNPH-JYFOCSDGSA-N
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Description

Synthesis Analysis

The synthesis of N'1,N'2-dibenzylideneethanedihydrazide derivatives involves condensation reactions between benzaldehydes and hydrazides. These reactions typically yield hydrazone compounds with E configurations with respect to the C=N double bond. The process is characterized by its specificity and efficiency, producing compounds with distinct antimicrobial activities and structural characteristics as evidenced in various studies (Han, 2013), (Zhu, 2011).

Molecular Structure Analysis

X-ray crystallography reveals that these compounds typically crystallize in various space groups, displaying E configurations and stabilized by hydrogen bonds and weak π···π stacking interactions. The unit cell dimensions, space groups, and molecular configurations significantly contribute to understanding the compounds' molecular structure and potential interactions (Han, 2013), (Zhu, 2011).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, primarily due to the reactivity of the hydrazone moiety. They can participate in redox reactions, coordination to metal ions to form complexes, and serve as ligands in various chemical species. Their chemical properties are influenced by the presence of electron-withdrawing or donating groups, affecting their antimicrobial activities and interaction with biological targets (Han, 2013).

Scientific Research Applications

Materials Science and Polymer Chemistry

  • Photolabile Polymers: Polymers featuring photolabile groups, such as those derived from o-nitrobenzyl alcohol derivatives, are under intense research for their ability to alter polymer properties via irradiation. These materials have applications in photodegradable hydrogels, thin film patterning, and self-assembled monolayers, demonstrating the broad potential of such chemical groups in advanced material design and application (Zhao et al., 2012).

Catalysis and Chemical Synthesis

  • Catalytic Activity in Nitroaldol Condensation: Ni(II)-aroylhydrazone complexes, derived from related chemical structures, have shown significant catalytic activity towards the nitroaldol condensation reaction under solvent-free conditions. This illustrates the utility of these complexes in organic synthesis, highlighting their potential as efficient and environmentally friendly catalysts (Sutradhar et al., 2019).

Biological Activity

  • Antimicrobial and Anti-leishmanial Activities: Diorganotin(IV) derivatives of related hydrazide compounds have been synthesized and shown to possess significant antibacterial, antifungal, and leishmanicidal activities. Their interaction with DNA suggests potential applications in the development of new antimicrobial agents (Shujha et al., 2010).
  • Antibacterial Activity: Hydrazone compounds derived from 4-methylbenzohydrazide, a related chemical structure, have demonstrated moderate to high antibacterial activity against common bacterial strains, indicating their potential in the development of new antibacterial agents (Lei et al., 2015).

Detection and Sensing

  • Selective Fluorescent Chemosensors: Hydrazone-based compounds have been utilized for the highly selective and sensitive detection of metal ions and explosives, showcasing their potential in environmental monitoring and safety applications (Sharma et al., 2019).

properties

IUPAC Name

N,N'-bis[(E)-benzylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22)/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIBACHAUHDNPH-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680526
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

6629-10-3
Record name Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide)
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Record name Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide]
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Record name 2',(2')'-dibenzylideneoxalohydrazide
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